Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate
Overview
Description
Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a methyl ester group attached to a propanoate chain, which is further connected to a pyrazole ring substituted with two methyl groups at positions 3 and 5
Mechanism of Action
Target of Action
Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It has been suggested that it may interact with theLeishmania major pteridine reductase 1 (LmPTR1) , a key enzyme in the folate pathway of the Leishmania parasite .
Mode of Action
A molecular simulation study suggests that it has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may inhibit the activity of LmPTR1, thereby disrupting the folate pathway and affecting the survival of the parasite.
Biochemical Pathways
The compound is believed to affect the folate pathway in Leishmania parasites by inhibiting the activity of LmPTR1 . The folate pathway is crucial for the survival of the parasite as it is involved in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Disruption of this pathway can lead to the death of the parasite.
Pharmacokinetics
Its solubility and other physicochemical properties suggest that it may have good bioavailability
Result of Action
The inhibition of LmPTR1 by this compound can disrupt the folate pathway, leading to the death of the Leishmania parasite . This results in potent antileishmanial activity. The compound also shows antimalarial activity, suggesting that it may have a similar mode of action against the Plasmodium parasite .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate typically involves the condensation of 3,5-dimethylpyrazole with methyl acrylate. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
- Oxidation products include 3,5-dimethylpyrazole-1-carboxylic acid.
- Reduction products include 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanol.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Comparison with Similar Compounds
- 3,5-Dimethylpyrazole
- Methyl 3-(1H-pyrazol-1-yl)propanoate
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid
Comparison: Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate is unique due to the presence of both the ester group and the dimethyl-substituted pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, the ester group enhances its solubility and potential for hydrolysis, while the dimethyl groups provide steric hindrance and influence its electronic properties.
Properties
IUPAC Name |
methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-4-9(12)13-3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFALMQGMKGACLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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